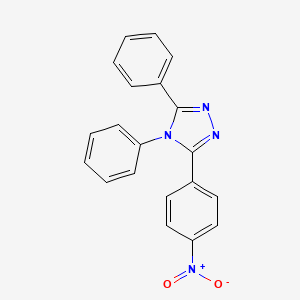
3-(4-nitrophenyl)-4,5-diphenyl-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-nitrophenyl)-4,5-diphenyl-4H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms. This particular compound is characterized by the presence of a 4-nitrophenyl group and two phenyl groups attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-nitrophenyl)-4,5-diphenyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-amino-1,2,4-triazole with 4-nitrobenzaldehyde and benzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, followed by cyclization to form the triazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions: 3-(4-nitrophenyl)-4,5-diphenyl-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Cycloaddition: The triazole ring can participate in 1,3-dipolar cycloaddition reactions with alkynes or azides.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Nitric acid for nitration, halogens for halogenation.
Cycloaddition: Alkynes, azides, copper catalysts.
Major Products Formed:
Reduction: 3-(4-aminophenyl)-4,5-diphenyl-4H-1,2,4-triazole.
Substitution: this compound derivatives with various substituents on the phenyl rings.
Scientific Research Applications
3-(4-nitrophenyl)-4,5-diphenyl-4H-1,2,4-triazole has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and stability
Mechanism of Action
The mechanism of action of 3-(4-nitrophenyl)-4,5-diphenyl-4H-1,2,4-triazole involves its interaction with biological targets through hydrogen bonding and dipole interactions. The triazole ring can form hydrogen bonds with enzymes and receptors, modulating their activity. The nitro and phenyl groups contribute to the compound’s ability to interact with hydrophobic and aromatic regions of proteins, enhancing its binding affinity .
Comparison with Similar Compounds
- 4H-1,2,4-Triazole, 3-(4-methoxyphenyl)-4,5-diphenyl-
- 4H-1,2,4-Triazole, 3-(4-chlorophenyl)-4,5-diphenyl-
- 4H-1,2,4-Triazole, 3-(4-bromophenyl)-4,5-diphenyl-
Comparison: Compared to its analogs, 3-(4-nitrophenyl)-4,5-diphenyl-4H-1,2,4-triazole is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This affects its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Properties
CAS No. |
62507-57-7 |
|---|---|
Molecular Formula |
C20H14N4O2 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
3-(4-nitrophenyl)-4,5-diphenyl-1,2,4-triazole |
InChI |
InChI=1S/C20H14N4O2/c25-24(26)18-13-11-16(12-14-18)20-22-21-19(15-7-3-1-4-8-15)23(20)17-9-5-2-6-10-17/h1-14H |
InChI Key |
XHHJDYNMDKPNKH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


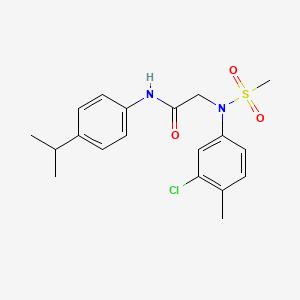

![N-butyl-N-methyl-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1658811.png)
![ethyl 4-[2,5-dimethyl-3-[(Z)-1,2,4-triazol-4-yliminomethyl]pyrrol-1-yl]benzoate](/img/structure/B1658812.png)
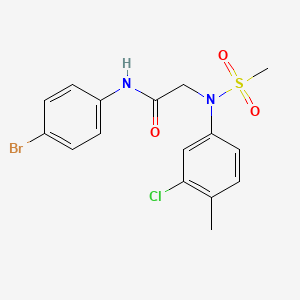

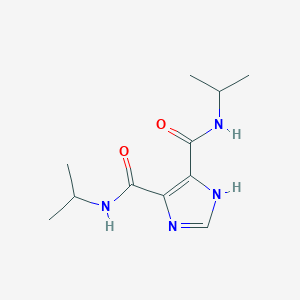
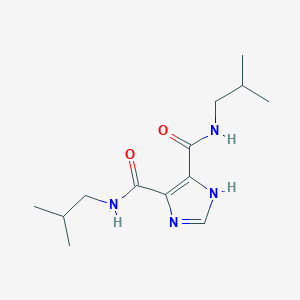
![(4Z)-1-[2-(Diethylamino)ethyl]-5-(2-fluorophenyl)-4-[hydroxy-(4-nitrophenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B1658818.png)
![Benzene, 1,3-dibromo-2-[(1,1-dimethylethyl)sulfonyl]-](/img/structure/B1658821.png)
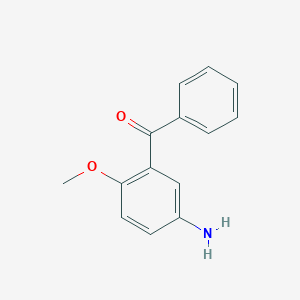
![4-methoxy-N-[2-[3-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B1658824.png)
![[2-chloro-6-methoxy-4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-methylbenzenesulfonate](/img/structure/B1658827.png)

